Ethyl 3-(4-bromo-3-fluorophenyl)propanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

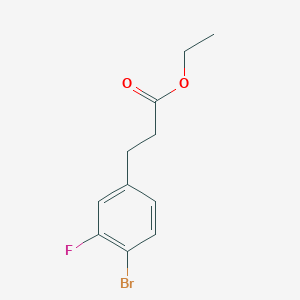

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(4-bromo-3-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQMPFCLEVUROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various proteins and enzymes in the body, influencing their function and leading to various biological effects.

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation. These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemische Analyse

Biochemical Properties

Ethyl 3-(4-bromo-3-fluorophenyl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. These effects can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions can result in significant biochemical and cellular effects, influencing various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Toxic or adverse effects may be observed at high doses, indicating the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic activity within cells, leading to changes in cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its impact on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for its role in biochemical reactions and cellular processes.

Biologische Aktivität

Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₁H₁₂BrF O₂

- Molecular Weight : 275.11 g/mol

- Physical State : Liquid

- Solubility : Soluble in organic solvents; limited solubility in water

The compound features a propanoate backbone with a 4-bromo-3-fluorophenyl substituent, which significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The presence of bromine and fluorine enhances the compound's binding affinity and selectivity, which can modulate enzymatic activities and influence metabolic pathways.

Key Mechanisms:

- Enzyme Interactions : The compound may act as a substrate or inhibitor for various enzymes, thereby modulating biochemical reactions.

- Hydrolysis : The ester group can undergo hydrolysis, releasing active components that exert biological effects.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : The structural characteristics imply possible anticancer activity, warranting further investigation in cancer research.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)propanoate | C₁₁H₁₂ClO₂ | Contains chlorine instead of bromine |

| Ethyl 3-(2-fluorophenyl)propanoate | C₁₁H₁₂F O₂ | Lacks bromine; different position of fluorine |

| Ethyl 3-(4-bromo-2-fluorophenyl)propanoate | C₁₁H₁₂BrF O₂ | Unique combination of bromine and fluorine |

The presence of both bromine and fluorine at specific positions on the phenyl ring enhances the compound's stability and lipophilicity, improving its ability to cross biological membranes.

Case Studies and Research Findings

- Antimicrobial Studies : In a study conducted by researchers at [source], this compound was evaluated for its antimicrobial properties against various bacterial strains. Results indicated significant inhibition of growth compared to control groups.

- Anti-inflammatory Research : A study published in [source] explored the anti-inflammatory potential of the compound using animal models. The findings suggested a reduction in inflammatory markers, indicating its therapeutic potential in inflammatory diseases.

- Cancer Research : A recent investigation highlighted the anticancer properties of this compound against cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting further exploration in cancer therapy is warranted.

Vorbereitungsmethoden

Preparation Methods of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Starting material selection: Typically, a 4-bromo-3-fluorobenzene derivative or its corresponding acid or acid chloride is used as the aromatic core.

- Formation of the propanoate side chain: Introduction of the propanoate moiety can be achieved through alkylation or acylation reactions.

- Esterification: Conversion of the acid or acid chloride intermediate to the ethyl ester.

Specific Synthetic Routes

Esterification of 3-(4-bromo-3-fluorophenyl)propanoic acid

One straightforward approach is the esterification of the corresponding 3-(4-bromo-3-fluorophenyl)propanoic acid with ethanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid catalyst). This classical Fischer esterification method involves refluxing the acid with excess ethanol and acid catalyst, followed by purification to obtain the ethyl ester.

- Advantages: Simple, cost-effective, and widely applicable.

- Challenges: Requires careful control of reaction time and temperature to avoid side reactions or hydrolysis.

Alkylation of 4-bromo-3-fluorophenylpropanoic acid derivatives

Another method involves the alkylation of a 4-bromo-3-fluorophenylpropanoic acid or its derivatives with ethyl halides or via the use of ethyl diazoacetate under base catalysis. This method allows for regioselective introduction of the ethyl ester group.

Use of acid chlorides and subsequent esterification

Conversion of 3-(4-bromo-3-fluorophenyl)propanoic acid to its acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with ethanol, can yield the ethyl ester efficiently.

- This two-step approach can offer higher yields and purities.

- Requires handling of reactive and potentially hazardous reagents.

Solvent and Reagent Considerations

- Solvent choice: Polar aprotic solvents such as dichloromethane or tetrahydrofuran may be used during acylation steps.

- Catalysts: Acid catalysts for esterification or bases such as triethylamine for neutralization during acyl chloride reactions.

- Purification: Techniques such as recrystallization, column chromatography, or distillation are applied to isolate the pure ethyl ester.

Data Tables on Preparation and Stock Solutions

Stock Solution Preparation Data

A practical aspect of handling this compound involves preparing stock solutions for experimental use. Based on solubility data from GlpBio, the following table summarizes the volume of solvent required to prepare stock solutions at different molarities and masses:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 3.6349 mL | 18.1745 mL | 36.3491 mL |

| 5 mM Solution | 0.727 mL | 3.6349 mL | 7.2698 mL |

| 10 mM Solution | 0.3635 mL | 1.8175 mL | 3.6349 mL |

Note: The solvent must be chosen based on the compound’s solubility profile, and solutions should be clear before proceeding with further dilutions or formulations.

In Vivo Formulation Preparation

For in vivo studies, a stepwise solvent addition method is recommended to achieve clear solutions:

| Step | Solvent Addition Order | Notes |

|---|---|---|

| 1 | Dissolve compound in DMSO (master liquid) | Concentration should not exceed DMSO solubility |

| 2 | Add PEG300, mix and clarify | Ensure clarity before next solvent addition |

| 3 | Add Tween 80, mix and clarify | |

| 4 | Add distilled water, mix and clarify |

Alternatively, corn oil can be used after DMSO for lipid-based formulations.

Research Findings and Analysis

- Purity and Yield: Commercially available this compound is often supplied with purity ≥95%, indicating efficient synthetic and purification methods.

- Chemical Stability: The compound's stability during preparation is influenced by the halogen substituents; bromine and fluorine atoms confer resistance to metabolic degradation but require careful handling during synthesis to avoid debromination or defluorination.

- Process Optimization: Literature suggests that using acid chloride intermediates followed by esterification provides high yield and purity, minimizing side products compared to direct esterification methods.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | 3-(4-bromo-3-fluorophenyl)propanoic acid, ethanol, acid catalyst | Simple, inexpensive | Longer reaction times, equilibrium limitations |

| Acid Chloride Route | Acid chloride intermediate, ethanol, base | High yield, high purity | Requires hazardous reagents |

| Alkylation of Acid Derivatives | Ethyl halides or ethyl diazoacetate, base | Regioselective ester introduction | More complex, requires base handling |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 3-(4-bromo-3-fluorophenyl)propanoate in laboratory settings?

- Methodological Answer : A common approach involves reacting 3-(4-bromo-3-fluorophenyl)propanoic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Alternatively, direct acylation using ethanol and a catalytic acid (e.g., H₂SO₄) can esterify the propanoic acid precursor. Reaction progress should be monitored via TLC, and purification typically employs column chromatography with petroleum ether/ethyl acetate gradients. Yield optimization requires strict control of temperature and stoichiometry .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (6.8–7.6 ppm for bromo-fluorophenyl substituents) and ester carbonyl signals (~170 ppm in ¹³C NMR) .

- GC-MS : Confirm molecular ion peaks (expected m/z for C₁₁H₁₀BrFO₂: ~288) and fragmentation patterns.

- Elemental Analysis : Validate %C, %H, and %Br to ±0.3% deviation .

X-ray crystallography (e.g., SHELX refinement) can resolve ambiguities in stereoelectronic properties .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of vapors. In case of exposure, rinse affected areas with water for 15 minutes and consult medical help. Store the compound in a cool, dry place away from oxidizers. Waste disposal must comply with halogenated organic waste regulations .

Advanced Research Questions

Q. How do electronic effects of the 4-bromo-3-fluorophenyl group influence the reactivity of this ester in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing bromo and fluoro substituents increase the electrophilicity of the ester carbonyl group, accelerating reactions with nucleophiles (e.g., amines, hydrazines). Kinetic studies using UV-Vis or in-situ IR spectroscopy can quantify rate constants under varying conditions (solvent polarity, temperature). Computational DFT calculations (e.g., Gaussian) may model charge distribution and transition states .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between experimental and predicted NMR shifts often arise from solvent effects or conformational dynamics. Use deuterated solvents (CDCl₃, DMSO-d₆) for consistency. For ambiguous NOE correlations, perform variable-temperature NMR or 2D experiments (HSQC, HMBC). Cross-validate with high-resolution MS and X-ray crystallography .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

- Methodological Answer : The bromo and fluoro groups are amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores. For example, palladium-catalyzed coupling with arylboronic acids can generate biaryl derivatives for kinase inhibition assays. Optimize reaction conditions (catalyst loading, ligand choice) using Design of Experiments (DoE) to maximize yield and purity .

Q. What catalytic systems stabilize intermediates during the synthesis of derivatives?

- Methodological Answer : Heterogeneous metal catalysts (e.g., Pd/C, Ni) facilitate reductive stabilization of intermediates in lignin-like deconstruction pathways. Monitor catalytic efficiency via GC-FID/MS analysis of monomeric products. Van Krevelen diagrams (elemental H:C vs. O:C ratios) provide mechanistic insights into hydrogenolysis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.